molecular formula C10H16O5 B12930265 5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid

5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid

Cat. No.: B12930265
M. Wt: 216.23 g/mol
InChI Key: BGJSOJNNUVVKLL-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid is a chemical compound that features a tetrahydrofuran ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amines due to the presence of the tert-butoxycarbonyl group, which is commonly referred to as the BOC group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water and tetrahydrofuran (THF), at ambient temperature . Another method involves heating the mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid primarily involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid is unique due to its tetrahydrofuran ring structure, which provides additional stability and reactivity compared to other BOC-protected compounds. This makes it particularly useful in complex synthetic pathways where stability and selective reactivity are crucial .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-10(2,3)15-9(13)7-5-4-6(14-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJSOJNNUVVKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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